molecular formula C7H11N3O3 B3331093 Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate CAS No. 780037-08-3

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B3331093
CAS No.: 780037-08-3
M. Wt: 185.18 g/mol
InChI Key: QNTLWWYRLLEGMG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate (CAS 780037-08-3) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It features a 1,2,4-oxadiazole core, a ring system known for its metabolic stability and hydrogen-bonding capacity, which is substituted at the 3-position with an ethyl acetate group and at the 5-position with a reactive aminomethyl moiety . This structure makes it a versatile building block for constructing more complex molecules. In scientific research, this compound is primarily valued as a pharmacophore in drug discovery. It has been studied for its potential biological activities, including demonstrating antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli , as well as showing promising anticancer activity by inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action in anticancer applications is associated with the induction of apoptosis through caspase activation and the inhibition of cell cycle progression . The presence of both the ester and primary amine functional groups allows for further chemical modifications, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care, referring to the corresponding Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

ethyl 2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-2-12-7(11)3-5-9-6(4-8)13-10-5/h2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTLWWYRLLEGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 5-(aminomethyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including other heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 5-Position of 1,2,4-Oxadiazole

The 5-position of the oxadiazole ring is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name 5-Substituent Molecular Formula Molar Mass (g/mol) Physical State Key Features/Applications
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate -CH2NH2 C7H11N3O3 185.18 Not reported High polarity, potential CNS activity
Ethyl 2-(5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl)acetate -(CH2)3Ph C15H18N2O3 274.32 Yellow oil Lipophilic, lower yield (22%)
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate -CF3 C7H7F3N2O3 224.14 Solid Enhanced metabolic stability
Ethyl 2-{[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]amino}acetate -Ph(NH2)-C=O C12H13N3O4 263.25 White powder Dihydro-oxadiazole, higher PSA (97.22 Ų)
  • Aminomethyl vs. Trifluoromethyl: The aminomethyl group increases polarity (PSA ~85 Ų estimated) and hydrogen-bonding capacity compared to the electron-withdrawing CF3 group, which enhances lipophilicity (LogP ~1.07 for CF3 analog) and resistance to oxidative metabolism .
  • Aminomethyl vs. 3-Phenylpropyl: The phenylpropyl substituent introduces significant hydrophobicity, reducing aqueous solubility but improving membrane permeability. The aminomethyl analog is more suited for targets requiring polar interactions .

Core Heterocycle Modifications

Replacement of the oxadiazole ring with thiadiazole or triazole alters electronic properties:

  • Triazole Derivatives (e.g., Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate ): Additional nitrogen atoms increase hydrogen-bonding diversity, broadening therapeutic applications.

Biological Activity

Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate (CAS No. 780037-08-3) is a compound belonging to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. A study highlighted that compounds with oxadiazole moieties demonstrated enhanced antibacterial properties compared to their non-oxadiazole counterparts .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can significantly influence the cytotoxic activity.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54915.7Induction of apoptosis via caspase activation
MCF-712.3Inhibition of cell cycle progression

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cellular proliferation or induce apoptosis in cancer cells through caspase activation pathways . The binding affinity and specificity for these targets are crucial for its therapeutic efficacy.

Case Studies

  • In Vivo Studies : In vivo experiments have demonstrated that this compound exhibits anti-inflammatory properties alongside its antimicrobial and anticancer activities. These studies utilized animal models to assess the compound's effectiveness in reducing tumor size and inflammation markers .
  • Clinical Relevance : A recent investigation into the pharmacokinetics and bioavailability of this compound revealed that modifications to its chemical structure can enhance its therapeutic potential while minimizing side effects. This research underscores the importance of continued exploration into the optimization of oxadiazole derivatives for clinical applications .

Q & A

Basic Synthesis and Characterization

Q: What is the synthetic route for Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate, and how is its purity confirmed? A: The synthesis typically involves a multi-step process starting with the formation of the 1,2,4-oxadiazole ring. For example, analogous oxadiazole derivatives are synthesized via condensation reactions between amidoximes and activated esters under reflux conditions in ethanol or THF . Key steps include:

  • Controlled addition of hydroxylamine derivatives to form the oxadiazole core .
  • Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
    Purity is confirmed using NMR spectroscopy (¹H/¹³C) to verify structural integrity and mass spectrometry (MS) to confirm molecular weight . HPLC or TLC monitors reaction progress and residual impurities .

Advanced Synthetic Challenges

Q: How can competing side reactions (e.g., ring-opening or dimerization) be mitigated during synthesis? A: Side reactions are minimized by:

  • Temperature control : Maintaining reflux conditions below 80°C to prevent decomposition .
  • Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Stoichiometric precision : Ensuring exact molar ratios of reagents (e.g., amidoxime:ethyl chloroacetate = 1:1.1) to avoid excess reactive species .
    Post-synthesis, column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the target compound from byproducts .

Structural Confirmation and Data Contradictions

Q: How are discrepancies in spectral data (e.g., unexpected NMR peaks) resolved? A: Discrepancies arise from residual solvents, tautomerism, or impurities. Resolution strategies include:

  • Deuteration experiments : Re-running NMR in D₂O to identify exchangeable protons (e.g., NH₂ groups) .
  • 2D NMR (COSY, HSQC) to assign overlapping signals and verify connectivity .
  • Cross-validation : Comparing experimental MS data with theoretical isotopic patterns .

Mechanism of Action Studies

Q: What methodologies are used to investigate the compound’s biological targets? A: Mechanistic studies employ:

  • Molecular docking : Simulating interactions with proteins (e.g., enzymes/receptors) using software like AutoDock .
  • In vitro assays : Testing inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinity with biological macromolecules .

Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications (e.g., substituent variations) affect bioactivity? A: SAR studies involve:

  • Functional group replacement : Substituting the aminomethyl group with alkyl/aryl groups to assess potency changes .
  • Bioisosteric swaps : Replacing the oxadiazole ring with triazoles or thiadiazoles to evaluate metabolic stability .
  • Pharmacophore mapping : Identifying critical moieties (e.g., hydrogen bond donors) via 3D-QSAR modeling .

Stability and Storage Conditions

Q: What are the optimal storage conditions to prevent degradation? A: The compound is hygroscopic and light-sensitive. Recommended protocols:

  • Storage : In amber vials under inert gas (argon) at -20°C .
  • Stability monitoring : Periodic HPLC analysis to detect hydrolytic degradation (e.g., ester cleavage) .

Analytical Method Development

Q: How is an HPLC method optimized for purity analysis? A: Method development includes:

  • Column selection : C18 columns with 5 µm particle size for resolution .
  • Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA) to separate polar impurities .
  • Validation : Assessing linearity (R² > 0.99), LOD/LOQ, and reproducibility across three batches .

Addressing Synthetic Yield Variability

Q: Why do yields vary between batches, and how is this addressed? A: Variability stems from:

  • Moisture sensitivity : Using anhydrous solvents and glovebox techniques for moisture-sensitive steps .
  • Catalyst deactivation : Freshly preparing metal catalysts (e.g., Pd/C) for hydrogenation steps .
    Statistical tools (e.g., Design of Experiments) optimize parameters like temperature and stirring rate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate

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